2-Chloro-4-(2-chlorophenyl)-1-butene

Description

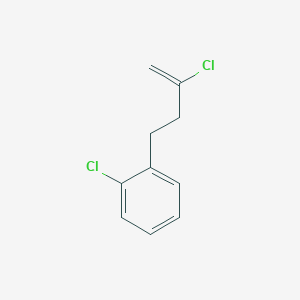

2-Chloro-4-(2-chlorophenyl)-1-butene is a chlorinated alkene derivative featuring a butene backbone substituted with two chlorine atoms: one at the 2-position of the carbon chain and a 2-chlorophenyl group at the 4-position. The compound’s reactivity and stability are likely influenced by the electron-withdrawing nature of the chlorine substituents and the conjugation of the double bond with the aromatic ring.

Properties

IUPAC Name |

1-chloro-2-(3-chlorobut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJFUOLQVVPDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641106 | |

| Record name | 1-Chloro-2-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-00-2 | |

| Record name | 1-Chloro-2-(3-chloro-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-chlorophenyl)-1-butene can be achieved through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with 1-butene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom on the benzyl chloride is replaced by the butene chain.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chlorophenyl)-1-butene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of alkanes or alcohols, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Epoxides, ketones

Reduction: Alkanes, alcohols

Substitution: Various substituted alkenes depending on the nucleophile used

Scientific Research Applications

2-Chloro-4-(2-chlorophenyl)-1-butene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to understand the mechanisms of halogenation and dehalogenation reactions.

Medicine: Research on this compound includes its potential use in the development of pharmaceuticals. Its structural features make it a candidate for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-chlorophenyl)-1-butene involves its interaction with various molecular targets. In chemical reactions, the compound acts as a nucleophile or electrophile depending on the reaction conditions. The presence of chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution reactions. In biological systems, the compound can interact with enzymes that catalyze halogenation or dehalogenation reactions, affecting metabolic pathways.

Comparison with Similar Compounds

2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene (CAS: 951889-54-6)

Structural Differences :

- The phenyl group at the 4-position bears a trifluoromethyl (-CF₃) substituent instead of a chlorine atom.

- The -CF₃ group is a stronger electron-withdrawing group compared to -Cl, which may reduce electron density at the double bond and alter reactivity in electrophilic additions or polymerization reactions.

Physical Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 234.65 g/mol | |

| Purity | 97% | |

| Availability | Discontinued (lab use only) |

Key Observations :

4-Chloro-2-methyl-1-butene (CAS: 10523-96-3)

Structural Differences :

- A methyl group is present at the 2-position, and a chlorine atom is at the 4-position of the butene chain.

- The absence of an aromatic ring distinguishes this compound, leading to differences in resonance stabilization and steric effects.

Physical Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉Cl | |

| Molecular Weight | 104.58 g/mol | |

| Boiling Point | 103.83°C (estimate) | |

| Density | 0.9000 g/cm³ |

Key Observations :

3-Diethylamino-1,1-di-(2’-thienyl)-1-butene

Structural Differences :

- Substituted with diethylamino and thienyl groups instead of chlorine and chlorophenyl groups.

- The thienyl rings contribute π-electron richness, while the amino group introduces basicity.

Key Observations :

- The amino group enables protonation, altering solubility in acidic environments.

- Thienyl substituents may enhance conductivity in polymeric applications, contrasting with the insulating properties of chlorinated derivatives .

Biological Activity

2-Chloro-4-(2-chlorophenyl)-1-butene is an organic compound classified as a chlorinated alkene, with the molecular formula C₁₀H₁₀Cl₂ and a molecular weight of 201.09 g/mol. This compound features a butene chain with two chlorine substituents, which significantly influences its chemical reactivity and potential biological activity. While detailed studies on its specific biological roles remain limited, existing research indicates various interactions that warrant further exploration.

The compound can be synthesized through several methods, commonly involving the reaction of 2-chlorobenzyl chloride with 1-butene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, proceeding via nucleophilic substitution mechanisms.

Biological Activity Overview

Currently, there is no extensive literature detailing the specific biological mechanisms or therapeutic applications of this compound. However, its structure suggests potential interactions with biological systems, particularly through enzyme-catalyzed reactions involving halogenated substrates. The dual chlorination may enhance its reactivity, making it a candidate for further investigation in pharmacological contexts.

Potential Biological Mechanisms

- Enzyme Interactions : The compound may interact with enzymes involved in halogenation and dehalogenation processes, influencing metabolic pathways.

- Reactivity with Nucleophiles and Electrophiles : Its structural features allow it to act as both a nucleophile and an electrophile, which could lead to various biochemical interactions.

Research Findings and Case Studies

While direct studies on this compound are sparse, related compounds have been investigated for their biological activities:

- Antimicrobial and Anticancer Properties : Similar chlorinated compounds have shown promise in antimicrobial and anticancer research. For instance, studies on other chlorinated alkenes indicate potential cytotoxic effects against cancer cell lines.

- Inhibition of Biological Pathways : Compounds with similar structures have been explored for their ability to inhibit specific receptor functions (e.g., CCR2 and CCR9), suggesting that this compound might exhibit analogous properties .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-1-butene | C₄H₇Cl | Simplistic structure with one chlorine atom |

| 4-Chloro-1-butene | C₄H₇Cl | Chlorine at the terminal position |

| 2-Chlorophenyl-1-butene | C₉H₉Cl | Phenyl group without additional chlorination |

| 4-Chlorophenyl-1-butene | C₉H₉Cl | Chlorine at the para position on phenyl |

The uniqueness of this compound lies in its dual chlorination, which enhances its reactivity compared to other chlorinated alkenes. This feature may facilitate a broader range of chemical transformations relevant to both synthetic chemistry and potential biological applications.

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(2-chlorophenyl)-1-butene, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts alkylation or halogenation of pre-functionalized alkenes. A typical approach involves reacting a 2-chlorophenyl-substituted allyl chloride with a benzyl halide derivative in the presence of a base (e.g., K₂CO₃) in dichloromethane at room temperature . Optimization variables include solvent polarity, temperature (0–40°C), and catalyst choice (e.g., Lewis acids like AlCl₃ for Friedel-Crafts). Yield improvements are often achieved by controlling stoichiometry and avoiding moisture.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm the alkene geometry (cis/trans) and chlorine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation. Photoionization efficiency (PIE) curves, analogous to 1-butene derivatives, can distinguish isomers by comparing ionization energies (e.g., 1-butene at ~9.55 eV vs. 2-butene at ~9.11 eV) .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, especially for verifying stereochemistry and bond lengths .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Classified under Acute Toxicity Category 4 (oral) and Skin Sensitization Category 1. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in inert atmospheres (argon/nitrogen) to prevent degradation. Avoid exposure to light or moisture to minimize hydrolysis.

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?

Density Functional Theory (DFT) calculations predict vibrational frequencies (IR/Raman) and NMR chemical shifts, which can validate experimental data. For crystallographic ambiguities, SHELXL refinement with restraints on bond distances/angles improves model accuracy. Discrepancies in mass spectra (e.g., overlapping peaks) may require tandem MS/MS or collision-induced dissociation (CID) for fragment ion analysis .

Q. What mechanistic insights explain the selectivity in halogenation or alkylation reactions involving this compound?

- Radical Pathways : Chlorine substituents stabilize radical intermediates, favoring allylic halogenation.

- Electrophilic Aromatic Substitution (EAS) : The 2-chlorophenyl group directs electrophiles to para positions via resonance effects. Computational modeling (e.g., molecular orbital analysis) predicts regioselectivity .

Q. How does this compound function as an intermediate in pharmaceutical or agrochemical synthesis?

- Pharmaceuticals : Its alkene moiety enables cycloaddition reactions (e.g., Diels-Alder) to form polycyclic scaffolds.

- Agrochemicals : Serves as a precursor for chlorinated pesticides, leveraging its stability and lipophilicity. Biological activity assays (e.g., enzyme inhibition) often use derivatives to explore structure-activity relationships (SAR) .

Q. What strategies address environmental stability or degradation products of this compound?

- Hydrolysis Studies : Monitor under acidic/alkaline conditions (pH 3–11) using HPLC to detect phenolic byproducts.

- Photodegradation : UV-Vis spectroscopy identifies intermediates (e.g., quinones) formed via radical pathways. Environmental half-life can be modeled using QSAR (Quantitative Structure-Activity Relationship) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.